molecular formula C10H15N3O2 B1397280 N'-Hydroxy-2-((2-hydroxyethyl)(methyl)amino)benzimidamide CAS No. 1216330-09-4

N'-Hydroxy-2-((2-hydroxyethyl)(methyl)amino)benzimidamide

Cat. No. B1397280
M. Wt: 209.24 g/mol
InChI Key: YMORBTHPHKCZKD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N’-Hydroxy-2-((2-hydroxyethyl)(methyl)amino)benzimidamide consists of a benzimidamide core with a hydroxyethylmethylamino group attached. The benzimidamide core is a bicyclic structure consisting of a benzene ring fused to an imidazole ring .

Scientific Research Applications

DNA Minor Groove Binder and Fluorescent DNA Stain

The compound N'-Hydroxy-2-((2-hydroxyethyl)(methyl)amino)benzimidamide, related to the synthetic dye Hoechst 33258, is known for its strong binding to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. This characteristic has made it invaluable as a fluorescent DNA stain, providing access to cellular components for various biological applications. Hoechst derivatives, by extension, are utilized in plant cell biology for chromosome and nuclear staining, facilitating the analysis of nuclear DNA content through flow cytometry and the examination of plant chromosomes. Beyond staining, these derivatives have applications as radioprotectors and topoisomerase inhibitors, serving as a foundational element for rational drug design and a model to study DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Radiopharmaceutical Development

In Alzheimer's disease research, compounds structurally similar to N'-Hydroxy-2-((2-hydroxyethyl)(methyl)amino)benzimidamide have been explored for their potential in amyloid imaging. The development of amyloid imaging ligands, such as those based on benzimidazole derivatives, marks a significant advancement in diagnosing and understanding Alzheimer's disease. These ligands enable the in vivo measurement of amyloid deposition in the brain, providing insights into the disease's pathophysiological mechanisms and progression. Early detection of Alzheimer's through PET amyloid imaging is instrumental in evaluating new anti-amyloid therapies, showcasing the compound's relevance in neurodegenerative disease research (Nordberg, 2007).

properties

IUPAC Name

N'-hydroxy-2-[2-hydroxyethyl(methyl)amino]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-13(6-7-14)9-5-3-2-4-8(9)10(11)12-15/h2-5,14-15H,6-7H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMORBTHPHKCZKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=CC=CC=C1C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCO)C1=CC=CC=C1/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-Hydroxy-2-((2-hydroxyethyl)(methyl)amino)benzimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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